molecular formula C20H25ClFN3O3 B10859011 Ondelopran hydrochloride CAS No. 1179819-25-0

Ondelopran hydrochloride

Cat. No.: B10859011
CAS No.: 1179819-25-0
M. Wt: 409.9 g/mol
InChI Key: UQHILNMISZVWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Odelepran Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of Odelepran Hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Odelepran Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Odelepran Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Odelepran Hydrochloride exerts its effects by targeting and modulating the activity of opioid receptors in the brain. It acts as an antagonist at these receptors, blocking their activation and thereby reducing the effects of opioids. This mechanism is particularly useful in treating alcohol dependence, as it helps to decrease alcohol consumption and block the rewarding effects of alcohol . The compound’s ability to modulate receptor activity also makes it a promising candidate for treating various neurological and psychiatric conditions .

Similar Compounds:

Uniqueness: Odelepran Hydrochloride stands out due to its high binding affinity and antagonist potency at all three classic human opioid receptors (mu, kappa, and delta). This broad-spectrum activity makes it more effective in blocking the effects of opioids and reducing alcohol consumption compared to other similar compounds .

Properties

1179819-25-0

Molecular Formula

C20H25ClFN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide;hydrochloride

InChI

InChI=1S/C20H24FN3O3.ClH/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25;/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25);1H

InChI Key

UQHILNMISZVWIW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.